5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide
Description
5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide is a versatile chemical compound with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxy-nitrophenyl group and a carbothioamide group. It is used in various research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C12H10N2O4S/c1-17-9-3-2-7(14(15)16)6-8(9)10-4-5-11(18-10)12(13)19/h2-6H,1H3,(H2,13,19) |
InChI Key |
UWKSDVIHKFHNAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(2-methoxy-5-nitrophenyl)furan-2-carboxylic acid with thioamide under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The carbothioamide group can undergo hydrolysis to form the corresponding carboxylic acid and thiol under acidic or basic conditions
Scientific Research Applications
5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carbothioamide group also contribute to its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide include:
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar furan ring structure but with a fluoro-nitrophenyl group instead of a methoxy-nitrophenyl group.
5-(2-Nitrophenyl)furan-2-carbaldehyde: This compound features a nitrophenyl group and an aldehyde functional group, differing from the carbothioamide group in the target compound.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound is another derivative with a fluoro-nitrophenyl group and a carboxylate functional group.
The uniqueness of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
5-(2-Methoxy-5-nitrophenyl)furan-2-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring substituted with a 2-methoxy-5-nitrophenyl group and a carbothioamide functional group. Its molecular formula is , which indicates the presence of both nitrogen and sulfur, elements that are often associated with biological activity.
The biological activity of 5-(2-methoxy-5-nitrophenyl)furan-2-carbothioamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, potentially leading to therapeutic effects against various diseases.
- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell walls or interfere with metabolic pathways, suggesting that this compound may possess antimicrobial properties.
- Anticancer Activity : Preliminary studies indicate that derivatives of furan compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Anticancer Activity
Research has shown promising anticancer effects for related compounds. For instance, a study on carbamothioyl-furan derivatives indicated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. The results are summarized in Table 1 below:
| Compound | HepG2 Cell Viability (%) | Huh-7 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|---|
| 4d | 33.29 | 45.09 | 41.81 |
| 4a | 35.01 | 37.31 | - |
| 4b | 37.31 | - | - |
| 4c | 39.22 | - | - |
| Control | 100 | 100 | 100 |
These findings suggest that modifications to the phenyl ring can significantly enhance anticancer activity, particularly when electron-donor substituents are present.
Antimicrobial Activity
In addition to anticancer properties, the compound's potential antimicrobial effects have been explored. Studies involving similar furan derivatives have indicated their efficacy against various bacterial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
Case Studies
- Cardioprotective Effects : A related compound, [5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl]guanidine (KR-32560), demonstrated cardioprotective effects in ischemia/reperfusion injury models. It reduced myocardial infarct size significantly and improved overall heart function during ischemic events .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan derivatives revealed that the positioning of nitro groups on the phenyl ring plays a crucial role in enhancing biological activity, particularly in anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
